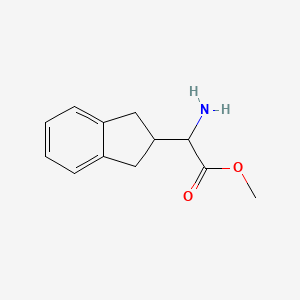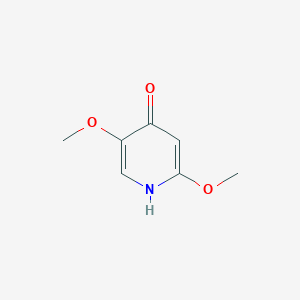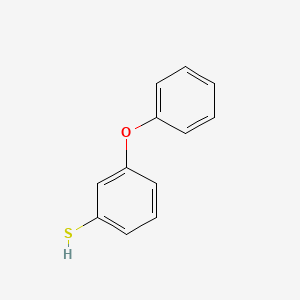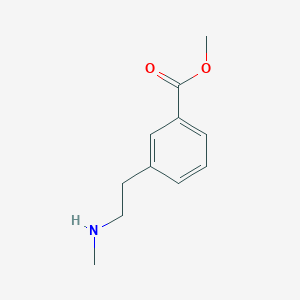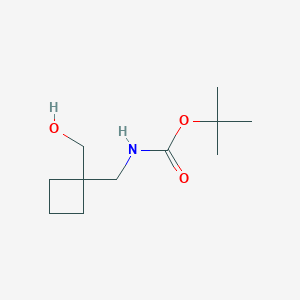![molecular formula C15H21NO3 B8068512 tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate](/img/structure/B8068512.png)
tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a hydroxymethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate can be achieved through a multi-step process:
Formation of the Cyclopropyl Intermediate: The starting material, 4-bromobenzyl alcohol, undergoes a cyclopropanation reaction to introduce the cyclopropyl group. This can be achieved using a reagent such as diiodomethane in the presence of a zinc-copper couple.
Hydroxymethylation: The cyclopropyl intermediate is then subjected to hydroxymethylation, typically using formaldehyde and a base such as sodium hydroxide.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is done by reacting the hydroxymethylated intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the carbamate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of the corresponding amine from the carbamate.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate is used as a protecting group for amines. The tert-butyl carbamate group is stable under a variety of conditions but can be removed under acidic conditions, making it useful in multi-step synthetic routes.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The carbamate group can be used to mask the amine functionality, improving the pharmacokinetic properties of drug candidates.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) where protection of amine groups is necessary during the synthetic process.
Mechanism of Action
The mechanism by which tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthesis. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-phenylcarbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(cyclopropylmethyl)carbamate
Uniqueness
tert-Butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where such properties are desirable.
Properties
IUPAC Name |
tert-butyl N-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-12-6-4-11(5-7-12)15(10-17)8-9-15/h4-7,17H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYWHKJHLNXZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
